Procyanidin Trimer T2: Chemical Structure, Stereochemistry, and Analytical Characterization
Procyanidin Trimer T2: Chemical Structure, Stereochemistry, and Analytical Characterization
Executive Summary
Proanthocyanidins (PAs), commonly known as condensed tannins, are a class of polymeric flavan-3-ols that play a critical role in plant defense mechanisms and exhibit profound pharmacological properties, including anti-tumor and antioxidant activities[1]. Among these, Procyanidin trimer T2 stands out as a structurally complex B-type oligomer. Found in botanical sources ranging from Uncaria tomentosa to Vitis vinifera[2], its precise characterization serves as a benchmark for advanced analytical chemistry. This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and self-validating analytical workflows required to isolate and elucidate Procyanidin T2.
Molecular Architecture and Stereochemistry
Procyanidin T2 (C₄₅H₃₈O₁₈) is a heteromeric trimer composed of three flavan-3-ol subunits linked via B-type interflavan bonds[3]. The stereochemical complexity of T2 arises from its specific monomeric sequence: (-)-epicatechin-(4β→8)-(-)-epicatechin-(4β→8)-(+)-catechin [4].
Monomeric Configuration
The molecule is divided into two functional domains based on polymerization logic:
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Extension Units (Top and Middle): Composed of two (-)-epicatechin molecules. These units possess a 2R, 3R absolute configuration, resulting in a cis-relationship between the hydroxyl group at C3 and the aromatic B-ring at C2.
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Terminal Unit (Bottom): Composed of a single (+)-catechin molecule. This unit exhibits a 2R, 3S configuration, dictating a trans-relationship between the C2 and C3 substituents[4].
Interflavan Linkages and Atropisomerism
The units are connected exclusively via C4→C8 bonds. The 'β' designation in the 4β→8 linkage indicates that the bond projects above the equatorial plane of the C-ring.
Due to the sheer steric bulk of the adjacent flavanol units, free rotation around the C4-C8 axis is severely restricted. This steric hindrance traps the molecule in specific rotational conformations known as atropisomers . In NMR spectroscopy, this atropisomerism manifests as signal doubling or severe line broadening at room temperature, necessitating high-temperature NMR (e.g., at 340 K) to induce rapid rotational exchange and collapse the signals into a readable, time-averaged spectrum.
Biosynthetic assembly logic of Procyanidin T2 via sequential nucleophilic attacks.
Quantitative Data & Physicochemical Properties
To facilitate rapid reference for drug development and analytical profiling, the core physicochemical properties of Procyanidin T2 are summarized below.
| Parameter | Value / Description | Reference |
| Common Name | Procyanidin trimer T2 | [3] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [3] |
| Molecular Formula | C₄₅H₃₈O₁₈ | [5] |
| Exact Mass | 866.2058 Da | [3] |
| Monomeric Sequence | (-)-Epicatechin-(4β→8)-(-)-Epicatechin-(4β→8)-(+)-Catechin | [4] |
| Stereocenters (Terminal) | 2R, 3S (trans-configuration) | [4] |
| Stereocenters (Extension) | 2R, 3R (cis-configuration) | [4] |
| Precursor Ion [M-H]⁻ | m/z 865.20 | [6] |
| Diagnostic MS/MS Ions | m/z 713 (HRF), 577 (RDA), 289 (QM) | [6] |
Self-Validating Analytical Workflows
Standard UV detection is insufficient for distinguishing Procyanidin T2 from other oligomers because monomers, dimers, and trimers share nearly identical molar absorptivities[1]. Therefore, structural elucidation requires highly specific, self-validating methodologies.
Protocol 1: LC-ESI-QTOF-MS/MS Profiling
This protocol separates oligomers by their degree of polymerization and fragments them to confirm linkage types.
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Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
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Causality: Procyanidin oligomers possess numerous hydroxyl groups, making them highly polar. A diol-stationary phase (HILIC) separates oligomers strictly by their degree of polymerization (DP), preventing the co-elution of isomers that plagues standard reverse-phase chromatography.
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Ionization: Operate the Electrospray Ionization (ESI) source in negative mode.
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Causality: The phenolic hydroxyl groups readily lose a proton, yielding stable [M-H]⁻ precursor ions (m/z 865.20 for T2) with minimal in-source fragmentation[3].
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Collision-Induced Dissociation (CID): Apply a collision energy of ~6-10V.
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Validation (Self-Validating Step): Monitor the diagnostic product ions. The presence of m/z 577 (Retro-Diels-Alder fission), m/z 713 (Heterocyclic ring fission), and m/z 289 (Quinone methide cleavage) confirms the trimeric B-type structure[6]. If m/z 863 is observed, it indicates an A-type linkage (featuring an additional ether bond), mathematically invalidating the T2 identification.
Protocol 2: Acid-Catalyzed Phloroglucinolysis
Mass spectrometry cannot definitively prove stereochemistry (i.e., distinguishing catechin from epicatechin). Phloroglucinolysis is the gold-standard chemical degradation method used to sequence the trimer.
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Reagent Preparation: Prepare a solution of 0.1 N HCl in methanol, adding 50 g/L phloroglucinol and 10 g/L ascorbic acid.
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Causality: Ascorbic acid is critical as an antioxidant; without it, the liberated flavan-3-ols rapidly oxidize into quinones in the acidic environment, destroying the sample and skewing quantitative results.
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Cleavage Reaction: Incubate 5 mg of the purified fraction in 1 mL of the reagent at 50°C for 20 minutes.
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Causality: The mild heat and acid protonate the C4-C8 interflavan bonds, breaking them. Extension units are released as highly reactive C4-carbocations, while the terminal unit is released as a free monomer because it lacks a C4 substituent.
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Nucleophilic Trapping: The excess phloroglucinol immediately attacks the C4-carbocations, forming stable epicatechin-phloroglucinol adducts.
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Validation (Self-Validating Step): Analyze the reaction mixture via RP-HPLC. A structurally pure Procyanidin T2 molecule will yield exactly two moles of epicatechin-phloroglucinol adduct and one mole of free (+)-catechin. Any deviation from this 2:1 ratio, or the appearance of free (-)-epicatechin, mathematically proves the presence of impurities or a misidentified terminal unit.
Acid-catalyzed cleavage and nucleophilic trapping workflow for T2 sequence validation.
References
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Title : Procyanidin trimer T2 | C45H38O18 | CID 13751990 - PubChem - NIH Source : nih.gov URL : 3
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Title : Showing dietary polyphenol Procyanidin trimer T2 - Phenol-Explorer Source : phenol-explorer.eu URL : 5
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Title : Phenolic Assesment of Uncaria tomentosa L. (Cat's Claw): Leaves, Stem, Bark and Wood Extracts - MDPI Source : mdpi.com URL : 2
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Title : Recent Applications of Mass Spectrometry in the Study of Grape and Wine Polyphenols - SciSpace Source : scispace.com URL : 6
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Title : Proanthocyanidin Characterization, Antioxidant and Cytotoxic Activities of Three Plants Commonly Used in Traditional Medicine - Semantic Scholar Source : semanticscholar.org URL : 4
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Title : Anti-tumor-promoting activity of a polyphenolic fraction isolated from grape seeds in the mouse skin two-stage initiation–promotion protocol and identification of procyanidin B5-3′-gallate as the most effective antioxidant constituent | Carcinogenesis | Oxford Academic Source : oup.com URL : 1
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